{[3-Bromo-2-(oxolan-2-ylmethoxy)phenyl]methyl}(methyl)amine {[3-Bromo-2-(oxolan-2-ylmethoxy)phenyl]methyl}(methyl)amine
Brand Name: Vulcanchem
CAS No.: 1291714-64-1
VCID: VC2557892
InChI: InChI=1S/C13H18BrNO2/c1-15-8-10-4-2-6-12(14)13(10)17-9-11-5-3-7-16-11/h2,4,6,11,15H,3,5,7-9H2,1H3
SMILES: CNCC1=C(C(=CC=C1)Br)OCC2CCCO2
Molecular Formula: C13H18BrNO2
Molecular Weight: 300.19 g/mol

{[3-Bromo-2-(oxolan-2-ylmethoxy)phenyl]methyl}(methyl)amine

CAS No.: 1291714-64-1

Cat. No.: VC2557892

Molecular Formula: C13H18BrNO2

Molecular Weight: 300.19 g/mol

* For research use only. Not for human or veterinary use.

{[3-Bromo-2-(oxolan-2-ylmethoxy)phenyl]methyl}(methyl)amine - 1291714-64-1

Specification

CAS No. 1291714-64-1
Molecular Formula C13H18BrNO2
Molecular Weight 300.19 g/mol
IUPAC Name 1-[3-bromo-2-(oxolan-2-ylmethoxy)phenyl]-N-methylmethanamine
Standard InChI InChI=1S/C13H18BrNO2/c1-15-8-10-4-2-6-12(14)13(10)17-9-11-5-3-7-16-11/h2,4,6,11,15H,3,5,7-9H2,1H3
Standard InChI Key SDUGUUNNOHJYHX-UHFFFAOYSA-N
SMILES CNCC1=C(C(=CC=C1)Br)OCC2CCCO2
Canonical SMILES CNCC1=C(C(=CC=C1)Br)OCC2CCCO2

Introduction

Chemical Identification and Structure

{[3-Bromo-2-(oxolan-2-ylmethoxy)phenyl]methyl}(methyl)amine is an organic compound with a brominated aromatic core structure. It contains several functional groups including a secondary amine, an ether linkage, and a brominated benzene ring. The compound is characterized by its systematic arrangement of these functional groups, providing unique chemical properties and potential reactivity patterns.

Basic Chemical Identifiers

The compound is precisely identified through multiple standardized chemical identification systems as outlined in the table below:

ParameterInformation
CAS Number1291714-64-1
IUPAC Name1-[3-bromo-2-(oxolan-2-ylmethoxy)phenyl]-N-methylmethanamine
Molecular FormulaC₁₃H₁₈BrNO₂
Molecular Weight300.19 g/mol
InChIInChI=1S/C13H18BrNO2/c1-15-8-10-4-2-6-12(14)13(10)17-9-11-5-3-7-16-11/h2,4,6,11,15H,3,5,7-9H2,1H3
InChIKeySDUGUUNNOHJYHX-UHFFFAOYSA-N
Canonical SMILESCNCC1=C(C(=CC=C1)Br)OCC2CCCO2
PubChem Compound ID61390271

Physical and Chemical Properties

The physical and chemical properties of {[3-Bromo-2-(oxolan-2-ylmethoxy)phenyl]methyl}(methyl)amine are determined by its molecular structure and the nature of its constituent functional groups.

Chemical Reactivity

The chemical reactivity of {[3-Bromo-2-(oxolan-2-ylmethoxy)phenyl]methyl}(methyl)amine can be predicted based on its functional groups:

  • The secondary amine group (methylamine) can participate in nucleophilic reactions and hydrogen bonding

  • The bromine substituent provides a site for potential substitution reactions, including cross-coupling reactions (e.g., Suzuki, Stille)

  • The ether linkages (both in the oxolane ring and connecting it to the aromatic ring) are relatively stable but can undergo cleavage under specific conditions

  • The aromatic ring can participate in electrophilic aromatic substitution reactions, though its reactivity is modulated by the existing substituents

These reactive sites make the compound potentially valuable as a building block in organic synthesis and pharmaceutical development.

Structural Comparison with Related Compounds

To better understand the unique features of {[3-Bromo-2-(oxolan-2-ylmethoxy)phenyl]methyl}(methyl)amine, it is instructive to compare it with structurally related compounds.

Comparison with 3-[(3-Bromophenyl)methyl]oxolan-3-amine

A structurally related compound, 3-[(3-Bromophenyl)methyl]oxolan-3-amine (CAS: 1490143-22-0), differs in several key aspects:

Feature{[3-Bromo-2-(oxolan-2-ylmethoxy)phenyl]methyl}(methyl)amine3-[(3-Bromophenyl)methyl]oxolan-3-amine
Molecular FormulaC₁₃H₁₈BrNO₂C₁₁H₁₄BrNO
Molecular Weight300.19 g/mol256.14 g/mol
Position of BrominePosition 3 on phenyl ringPosition 3 on phenyl ring
Amine GroupSecondary (methylamine)Primary amine
Oxolane ArrangementConnected via methoxy to phenylDirectly incorporated with amine
InChIKeySDUGUUNNOHJYHX-UHFFFAOYSA-NSNMQGGVCRLRSSX-UHFFFAOYSA-N

Despite both compounds containing brominated phenyl rings and oxolane groups, their structural arrangements result in different molecular properties and potential applications .

Analytical Considerations

The identification and characterization of {[3-Bromo-2-(oxolan-2-ylmethoxy)phenyl]methyl}(methyl)amine can be accomplished through various analytical techniques.

Spectroscopic Identification

Based on its structural features, the compound would exhibit characteristic spectroscopic properties:

  • In NMR spectroscopy:

    • Distinct signals for aromatic protons

    • Characteristic patterns for the oxolane ring protons

    • Signals for the methylene groups

    • A signal for the N-methyl group

  • In mass spectrometry:

    • A characteristic isotope pattern due to the presence of bromine

    • Fragmentation patterns involving loss of the oxolane group or the amine group

  • In IR spectroscopy:

    • Absorption bands for C-N, C-O, and C-Br bonds

    • Bands corresponding to aromatic C=C stretching

These spectroscopic features would aid in unambiguous identification and purity assessment.

Research Context and Future Directions

The compound {[3-Bromo-2-(oxolan-2-ylmethoxy)phenyl]methyl}(methyl)amine appears in chemical databases, suggesting it has been synthesized and characterized, although detailed published research on its properties and applications is limited in the currently available literature.

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